An In-depth Technical Guide to the Structural and Conformational Analysis of 2-Methyl-2-phenylpropan-1-ol
An In-depth Technical Guide to the Structural and Conformational Analysis of 2-Methyl-2-phenylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for the detailed structural and conformational analysis of 2-Methyl-2-phenylpropan-1-ol. Due to the limited availability of specific experimental data for this molecule in peer-reviewed literature, this document outlines a robust, proposed methodology based on established analytical techniques and computational chemistry. This guide is intended to serve as a blueprint for researchers undertaking the characterization of this and structurally related compounds.
Introduction
2-Methyl-2-phenylpropan-1-ol is a tertiary alcohol containing a phenyl ring and a neopentyl-like backbone. Its structural features, including the rotatable bonds and the potential for intramolecular interactions, suggest a complex conformational landscape that can significantly influence its chemical reactivity, physical properties, and potential biological activity. A thorough understanding of its three-dimensional structure and conformational dynamics is therefore crucial for its application in areas such as organic synthesis, materials science, and drug design.
This guide details the proposed experimental and computational protocols for a comprehensive analysis, from spectroscopic characterization to the theoretical prediction of its conformational preferences and energy profiles.
Proposed Experimental Protocols
A combination of spectroscopic techniques is proposed to elucidate the structural connectivity and provide insights into the conformational dynamics of 2-Methyl-2-phenylpropan-1-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. 1H NMR Spectroscopy
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Objective: To determine the number of distinct proton environments, their chemical shifts, and scalar couplings.
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Methodology:
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A solution of 2-Methyl-2-phenylpropan-1-ol (approx. 5-10 mg) will be prepared in a deuterated solvent (e.g., CDCl3, DMSO-d6).
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The 1H NMR spectrum will be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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The chemical shifts (δ) will be reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
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Integration of the signals will be performed to determine the relative number of protons in each environment.
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Coupling constants (J) will be measured to infer dihedral angles and conformational preferences.
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2.1.2. 13C NMR Spectroscopy
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Objective: To identify the number of unique carbon environments and their chemical shifts.
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Methodology:
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A more concentrated solution of the analyte (approx. 20-50 mg) in a deuterated solvent will be used.
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A proton-decoupled 13C NMR spectrum will be acquired.
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Chemical shifts will be referenced to the solvent peak.
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Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH2, and CH3 groups.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
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Objective: To identify the key functional groups and investigate potential hydrogen bonding.
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Methodology:
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The FT-IR spectrum will be recorded using a neat sample (if liquid) or as a KBr pellet (if solid).
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The spectrum will be analyzed for characteristic absorption bands, particularly the O-H stretching frequency, which can provide evidence for intramolecular hydrogen bonding. A broad O-H band typically indicates hydrogen bonding.
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Proposed Computational Modeling Protocol
To complement experimental data, a detailed computational study is proposed to explore the conformational space of 2-Methyl-2-phenylpropan-1-ol and to provide quantitative structural and energetic information.
Caption: Proposed computational workflow for the conformational analysis of 2-Methyl-2-phenylpropan-1-ol.
Conformational Search
A systematic or stochastic conformational search will be performed using a molecular mechanics force field (e.g., MMFF94) to identify a set of low-energy conformers.
Density Functional Theory (DFT) Calculations
The low-energy conformers identified from the molecular mechanics search will be subjected to geometry optimization and frequency calculations using DFT.
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Level of Theory: B3LYP functional with a 6-311++G(d,p) basis set is recommended for a good balance of accuracy and computational cost.
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Geometry Optimization: The geometries of the conformers will be fully optimized to locate the stationary points on the potential energy surface.
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Frequency Calculations: Vibrational frequency calculations will be performed to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).
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Potential Energy Surface (PES) Scan: To determine the rotational energy barriers, a relaxed PES scan will be performed by systematically rotating key dihedral angles (e.g., C-C-O-H, Ph-C-C-O).
Predicted Data Presentation
The following tables are presented as templates for the organization of the data that would be generated from the proposed experimental and computational studies. The values are hypothetical and based on typical data for similar molecules.
Table 1: Predicted 1H and 13C NMR Chemical Shifts (in CDCl3)
| Assignment | Predicted 1H NMR (ppm) | Predicted 13C NMR (ppm) |
| Phenyl-H (ortho) | 7.35-7.45 (m) | 128.0 - 129.0 |
| Phenyl-H (meta) | 7.25-7.35 (m) | 127.0 - 128.0 |
| Phenyl-H (para) | 7.15-7.25 (m) | 126.0 - 127.0 |
| -CH2OH | 3.70 (s) | 70.0 - 75.0 |
| -OH | 1.5-2.5 (br s) | - |
| -C(CH3)2 | 1.30 (s) | 25.0 - 30.0 |
| Quaternary C (Ph-C) | - | 40.0 - 45.0 |
| Quaternary C (ipso) | - | 140.0 - 145.0 |
Table 2: Predicted Structural Parameters for the Most Stable Conformer (from DFT Calculations)
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| Cquat-Cipso | 1.54 |
| Cquat-CH2 | 1.55 |
| C-O | 1.43 |
| O-H | 0.97 |
| Bond Angles (°) | |
| Cipso-Cquat-CH2 | 110.5 |
| Cquat-C-O | 109.8 |
| C-O-H | 108.5 |
| Key Dihedral Angle (°) | |
| Cipso-Cquat-C-O | 60 (gauche) |
Table 3: Predicted Relative Energies and Rotational Barriers (from DFT Calculations)
| Conformer / Transition State | Relative Energy (kcal/mol) |
| Global Minimum (Conformer A) | 0.00 |
| Conformer B | 1.5 |
| Rotational Barrier (Ph-C) | 4-6 |
| Rotational Barrier (C-O) | 2-3 |
Logical Relationships in Structural Elucidation
Caption: Logical flow for the integrated structural elucidation of 2-Methyl-2-phenylpropan-1-ol.
Conclusion
This technical guide has outlined a comprehensive, multi-faceted approach for the definitive structural and conformational analysis of 2-Methyl-2-phenylpropan-1-ol. By integrating high-resolution spectroscopic techniques with robust computational modeling, a complete picture of the molecule's three-dimensional structure, conformational preferences, and the energetic barriers between them can be achieved. The proposed workflows and data presentation formats provide a clear roadmap for researchers, ensuring a systematic and thorough investigation. The insights gained from such a study are fundamental for understanding the molecule's properties and for its rational application in further research and development.
